2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol
Description
2-Ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a Schiff base synthesized via the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-fluoroaniline. This compound features an ethoxy group at the 2-position of the phenolic ring and an (E)-configured imine linkage to a 2-fluorophenyl substituent. The intramolecular O–H⋯N hydrogen bond stabilizes the planar enol-imine tautomer, a common feature in Schiff bases derived from salicylaldehyde derivatives . Single-crystal X-ray diffraction (XRD) studies of analogous compounds reveal dihedral angles between aromatic rings ranging from 16.87° to 19.93°, influenced by steric and electronic effects of substituents .
Properties
IUPAC Name |
2-ethoxy-6-[(2-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGCNDRBMYWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxyphenol and 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays and studies involving enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the phenolic group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters of Selected Schiff Bases
Key Observations:
- Ethoxy vs. For example, ETPMP (with ethoxy) exhibits a smaller dihedral angle (12.5°) than methoxy analogues (16.87°–19.93°), suggesting enhanced conjugation with electron-withdrawing trifluoromethyl groups .
- Electron-Withdrawing Groups: ETPMP’s 3-trifluoromethylphenyl group lowers the HOMO-LUMO gap (3.8 eV) compared to the target compound (~4.2 eV estimated), enhancing nonlinear optical (NLO) activity .
Crystallographic and Hydrogen-Bonding Trends
- Intramolecular Hydrogen Bonding : All compounds exhibit an O–H⋯N hydrogen bond, forming an S(6) ring motif. The target compound’s bond length is expected to align with reported values (1.86–2.02 Å) .
- Intermolecular Interactions: Bulky substituents like tert-butyl groups in (E)-2,4-di-tert-butyl-6-[(2-fluorophenyl)imino]methylphenol promote C–H⋯π interactions, whereas ethoxy/methoxy derivatives rely on C–H⋯O or π-π stacking .
- Dihedral Angles: The dihedral angle between the phenolic and aryl rings varies significantly: 12.5° for ETPMP (electron-withdrawing CF₃ enhances planarity) . 22.5° for the tert-butyl derivative (steric hindrance reduces conjugation) .
Electronic and Optical Properties
- HOMO-LUMO Gaps : DFT studies on analogous Schiff bases show gaps between 3.8–4.5 eV, influenced by electron-donating/withdrawing substituents. The target compound’s gap (~4.2 eV) positions it between ETPMP (3.8 eV) and methoxy derivatives (~4.5 eV) .
- NLO Activity: ETPMP exhibits strong NLO response due to its trifluoromethyl group, with hyperpolarizability (β) values exceeding those of non-fluorinated analogues . The target compound’s 2-fluorophenyl group may moderately enhance NLO properties compared to non-fluorinated derivatives.
Biological Activity
2-Ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a Schiff base compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C15H14FNO2
- Molecular Weight : 259.28 g/mol
- IUPAC Name : 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol
Structure
The compound features an ethoxy group, a phenolic hydroxyl group, and an imine linkage with a fluorinated phenyl ring, which contributes to its reactivity and biological interactions.
The biological activity of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol primarily involves:
- Enzyme Interaction : The imine group can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The phenolic hydroxyl group can participate in hydrogen bonding, affecting protein conformation and function.
- Lipophilicity : The presence of the fluorine atom enhances the compound's lipophilicity, facilitating membrane permeability and interaction with lipid-based biological structures.
Antimicrobial Activity
Research indicates that Schiff bases similar to 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that Schiff bases possess antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .
- Mechanism : The antimicrobial effect is attributed to the chelation of metal ions and disruption of microbial cell membranes.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Assay : The compound showed notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
Cytotoxicity Studies
Preliminary cytotoxicity assessments have been conducted using cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Findings : The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|---|
| 2-Ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol | Structure | Moderate | High | Moderate |
| 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | Structure | High | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
